molecular formula C22H22O3 B8343914 2-[2,4-Di(benzyloxy)phenyl]-1-ethanol

2-[2,4-Di(benzyloxy)phenyl]-1-ethanol

Cat. No. B8343914
M. Wt: 334.4 g/mol
InChI Key: IAHHRHLYTXSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-Di(benzyloxy)phenyl]-1-ethanol is a useful research compound. Its molecular formula is C22H22O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2,4-Di(benzyloxy)phenyl]-1-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2,4-Di(benzyloxy)phenyl]-1-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[2,4-Di(benzyloxy)phenyl]-1-ethanol

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2,4-bis(phenylmethoxy)phenyl]ethanol

InChI

InChI=1S/C22H22O3/c23-14-13-20-11-12-21(24-16-18-7-3-1-4-8-18)15-22(20)25-17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2

InChI Key

IAHHRHLYTXSSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CCO)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 ml (20 mmole) 2 M borane dimethyl sulfide complex in diethyl ether was slowly added to 6.3 g (18.1 mmole) 2,4-dibenzyloxyphenyl acetic acid dissolved in 50 ml dry tetrahydrofuran cooled on an ice bath under nitrogen and then stirred for 7 days at room temperature. The reaction was quenched with water and extracted with ethyl acetate, dried with magnesium sulfate and evaporated. The crude product was purified by chromatography on silica gel using dichloromethane/methanol as eluent to give 2.63 g of the desired product and a mixture of 2,4-dibenzyloxyphenyl acetic acid and the desired product. The mixture was dissolved in 100 ml ethyl acetate, 0.152 g (4 mmole) lithium aluminum hydride was added in portions and the mixture was stirred at room temperature for 6 hours. After 4 hours some more lithium aluminum hydride was added. The reaction was quenched with 1% hydrochloric acid and the solution was filtered. The filtrate was dried with magnesium sulfate and evaporated in vacuo to give 1.3 g more of 2-[2,4-di(benzyloxy)phenyl]-1-ethanol (total yield 3.9 g, 64.4%).
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